Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a complex compound that has been synthesized for various purposes Similar compounds have shown significant effects on the cardiovascular and central nervous system .
Mode of Action
The mode of action of this compound involves several chemical reactions. The compound is synthesized by the Gewald reaction and used to obtain various amido ester derivatives . The condensation of this compound with chloroacetyl chloride gives the corresponding N-substituted 2-chloroacetamide, which reacts with piperidine and morpholine to produce 2-aminoacetamides . These are then subjected to cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .
Biochemical Pathways
The compound is involved in the synthesis of new 1,4-benzodioxan-2-ylthienopyrimidine derivatives containing amino, aryl, and thione groups . These derivatives have been tested for antihypoxic activity .
Result of Action
The result of the action of this compound is the production of various amido ester derivatives, which have shown a moderate antihypoxic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-nitropyridine with ethyl thioglycolate in the presence of a base can yield the desired thiophene derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound.
Scientific Research Applications
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anti-tumor agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate: Similar structure but with a different position of the pyridinyl group, leading to different biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridinyl group but have a pyrimidine ring instead of a thiophene ring, resulting in different pharmacological profiles.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings and are used for their anti-inflammatory and anesthetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-4-(pyridin-2-yl)thiophene-3-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound has the molecular formula C12H12N2O2S and a molecular weight of approximately 248.3 g/mol. The compound features a thiophene ring substituted with an amino group, a pyridine moiety, and an ethyl ester group, which contribute to its biological properties and synthetic versatility.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Various studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness against multiple cancer cell lines, including breast and liver cancer cells. The compound's IC50 values range from 23.2 to 49.9 μM, indicating moderate to high potency .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing activity against both bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin, with effective doses (ED50) around 9.17 μM .
- Anticonvulsant Activity : Preliminary studies suggest that this compound may also possess anticonvulsant properties, although further research is needed to confirm these effects .
The mechanism of action of this compound involves interactions with various biological targets:
- Binding Affinity : Interaction studies have highlighted the compound's binding affinity to specific proteins involved in cancer progression and inflammation, suggesting a multifaceted mechanism of action that may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Biochemical Pathways : The compound is involved in several biochemical pathways, contributing to its diverse pharmacological effects. It participates in the synthesis of new derivatives that enhance its therapeutic potential .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | Similar thiophene and pyridine rings | Moderate anticancer activity |
Ethyl 2-amino-thiophene-3-carboxylate | Lacks pyridine moiety | Broader range of biological activity |
5-Amino-thiophene-3-carboxylic acid | Contains an amino group | Different solubility profile; less potent |
Pyridine derivatives with carboxylic acids | Varying functional groups | Diverse biological activities based on substituents |
This table illustrates the distinct structural features of this compound that contribute to its specific biological activities and potential applications in drug development.
Case Studies
- Antitumor Efficacy Study : A study conducted on human liver carcinoma cell lines (HepG2) revealed that this compound exhibited significant cytotoxicity, leading to reduced cell viability at concentrations as low as 25 μM .
- Anti-inflammatory Assessment : In vivo models demonstrated that the compound effectively reduced inflammation markers in animal models, supporting its potential use as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 2-amino-4-pyridin-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-8(7-17-11(10)13)9-5-3-4-6-14-9/h3-7H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKRZRPHMCSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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